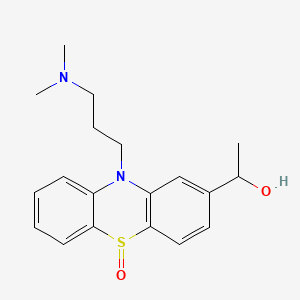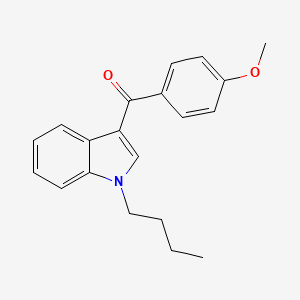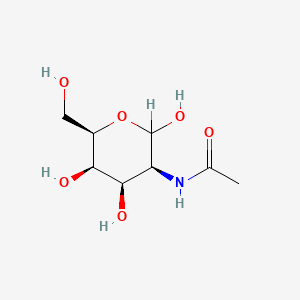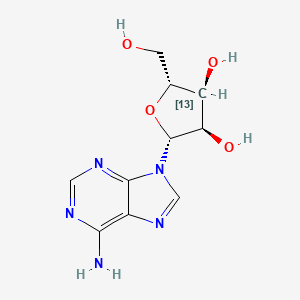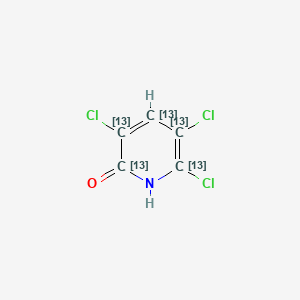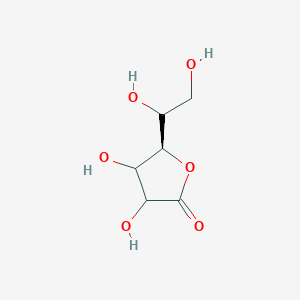
Éster metílico de ácido micofenólico O-desmetil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desmethyl Mycophenolic Acid Methyl Ester is an intermediate in the synthesis of Mycophenolic acid . Its chemical name is Methyl (4E)-6- (1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate .
Molecular Structure Analysis
The molecular formula of O-Desmethyl Mycophenolic Acid Methyl Ester is C17H20O6 . It contains 44 bonds in total, including 24 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic ester, and 2 aromatic hydroxyls .Physical and Chemical Properties Analysis
The molecular weight of O-Desmethyl Mycophenolic Acid Methyl Ester is 320.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 320.12598835 g/mol . The Topological Polar Surface Area is 93.1 Ų . It has a Heavy Atom Count of 23 .Aplicaciones Científicas De Investigación
Investigación antiviral
ODMAME ha mostrado resultados prometedores en investigación antiviral, particularmente contra el virus de la influenza A (IAV). Los estudios han demostrado que ODMAME puede inhibir la replicación de diferentes cepas de IAV in vitro con baja citotoxicidad . Este compuesto bloquea principalmente algunos pasos de la infección por IAV posterior a la adsorción y puede inhibir la replicación viral al activar la vía celular Akt-mTOR-S6K . El potencial de ODMAME como agente antiviral es significativo, considerando la necesidad urgente de nuevos fármacos anti-IAV con alta eficiencia y baja toxicidad.
Desarrollo de medicamentos marinos
Como compuesto derivado del mar, el papel de ODMAME en el desarrollo de medicamentos marinos es notable. Ha sido investigado intensivamente por su actividad anti-IAV tanto in vitro como in vivo . La capacidad de ODMAME para mejorar los síntomas de la neumonía, reducir los títulos virales pulmonares y mejorar la tasa de supervivencia de los ratones lo posiciona como un candidato para un mayor desarrollo en un nuevo fármaco anti-IAV .
Inmunomodulación
ODMAME es un intermedio en la síntesis de ácido micofenólico (MPA), que es conocido por sus propiedades inmunosupresoras . La investigación sobre los efectos inmunomoduladores de ODMAME podría conducir a nuevas ideas sobre la regulación del sistema inmunitario, lo que podría contribuir al desarrollo de terapias para enfermedades autoinmunitarias y el trasplante de órganos.
Mecanismo De Acción
Target of Action
O-Desmethyl Mycophenolic Acid Methyl Ester (MAE) is a marine-derived compound that has been found to have potent inhibitory effects on the replication of different strains of the Influenza A virus (IAV) . The primary target of MAE is the IAV, a formidable pathogen that can cause infection and illness in a wide range of animals, including humans, poultry, and swine .
Mode of Action
MAE interacts with the IAV post adsorption, blocking some steps of IAV infection . It may also inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway . This interaction results in a marked inhibition of IAV multiplication in vitro .
Biochemical Pathways
The biochemical pathway affected by MAE is the Akt-mTOR-S6K pathway . Activation of this pathway by MAE leads to the inhibition of viral replication . The downstream effects of this interaction are yet to be fully understood and merit further studies.
Pharmacokinetics
It is known that mae is an intermediate in the synthesis of mycophenolic acid , which suggests that it may share similar pharmacokinetic properties with Mycophenolic acid
Result of Action
The result of MAE’s action is a significant reduction in the replication of different IAV strains in vitro . Importantly, oral treatment of MAE can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice . This effect was found to be superior to the effect of oseltamivir, a commonly used antiviral drug .
Análisis Bioquímico
Cellular Effects
It has been found to inhibit the replication of different influenza A virus strains in vitro with low cytotoxicity .
Molecular Mechanism
It has been suggested that it may inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway .
Dosage Effects in Animal Models
The effects of O-Desmethyl Mycophenolic Acid Methyl Ester vary with different dosages in animal models. It has been found that oral treatment of this compound can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice .
Metabolic Pathways
O-Desmethyl Mycophenolic Acid Methyl Ester is involved in the metabolic pathways of Mycophenolic acid
Propiedades
IUPAC Name |
methyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUUVPMBJOPQE-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
